N,N-diethyl-2-(2-ethylphenoxy)ethanamine
Description
N,N-Diethyl-2-(2-ethylphenoxy)ethanamine is a tertiary amine characterized by a phenoxyethylamine backbone with an ethyl group at the ortho position of the phenyl ring and diethyl substituents on the amine moiety. These include chemopotentiation in oncology, modulation of blood-brain barrier permeability, and antimicrobial effects. The compound’s pharmacological profile is hypothesized to depend on its ability to interact with intracellular histamine receptors, calcium channels, or efflux pumps, as seen in analogs like DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) .
Properties
IUPAC Name |
N,N-diethyl-2-(2-ethylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-13-9-7-8-10-14(13)16-12-11-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZGLVIJASSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-ethylphenoxy)ethanamine typically involves the reaction of 2-ethylphenol with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-diethyl-2-(2-ethylphenoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-ethylphenoxy)ethanamine involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities, derived from the evidence provided:
Key Structural and Functional Insights:
Substituent Position and Activity: The position of the phenoxy substituent significantly impacts biological activity. For example, DPPE’s para-benzyl group enhances its chemopotentiating effects in breast cancer , whereas ortho-ethyl or methoxy groups (as in quinazoline derivatives) correlate with antimicrobial properties . The presence of a pyridinyl or quinazoline ring (e.g., in NorA inhibitors) introduces π-π stacking interactions with bacterial efflux pumps, improving binding affinity .
Amine Substituents: Diethylamine moieties (e.g., DPPE) are associated with histamine receptor binding and blood-brain barrier modulation , while dimethylamine analogs (e.g., finoxetines) exhibit neurological effects .
Contradictory Effects of Structural Analogs :
- DPPE demonstrates antiproliferative activity in breast cancer cells , but structurally related antidepressants (e.g., amitriptyline) paradoxically stimulate tumor growth in rodents, highlighting the critical role of substituent-specific interactions .
Pharmacokinetic Considerations :
- Bulky substituents (e.g., chloro-diphenylethenyl in ) increase molecular weight and may reduce bioavailability, whereas smaller groups (e.g., methoxy in quinazolines) enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
